2-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
“2-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C16H26ClNO . It’s a member of the piperidine chemical family .
Molecular Structure Analysis
The molecular structure of “2-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride” consists of 16 carbon atoms, 26 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The exact structure would require more detailed analysis, such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives, including “2-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . These compounds have been reported to have anti-cancer, antihypertensive, antiulcer, and antimicrobial therapeutic applications .
Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The piperidine cycle is one of the most common structures in heterocyclic compounds, which play a significant part in the pharmaceutical industry .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride”, is an important task of modern organic chemistry . These methods can lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Evaluation of Potential Drugs
The compound “2-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride” could be used in the discovery and biological evaluation of potential drugs . The latest scientific advances in this field involve the piperidine moiety .
Industrial Research
This compound is also used in industrial research for its potential use in manufacturing processes.
Medical Research
Safety and Hazards
properties
IUPAC Name |
2-[2-(2-propylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-2-7-14-8-3-4-10-16(14)18-13-11-15-9-5-6-12-17-15;/h3-4,8,10,15,17H,2,5-7,9,11-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJKYULLDNQIND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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